Ethyl dibenzo[b,d]thiophene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzothiophene-1-carboxylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is derived from dibenzothiophene, a sulfur-containing heterocyclic aromatic compound, and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzothiophene-1-carboxylic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of dibenzothiophene with phthalic anhydride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in 1,2-dichloroethane at low temperatures (around -20°C) to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of dibenzothiophene-1-carboxylic acid ethyl ester may involve large-scale esterification processes. These processes often use carboxylic acids and alcohols in the presence of acid catalysts to produce esters. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzothiophene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Dibenzothiophene-1-carboxylic acid and ethanol.
Reduction: Dibenzothiophene-1-carbinol.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibenzothiophene-1-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a model compound to study hydrogen bonding interactions in asphaltenes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of dibenzothiophene-1-carboxylic acid ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester is first activated by protonation of the carboxyl oxygen atom, followed by nucleophilic addition of water. This leads to the formation of a tetrahedral intermediate, which then undergoes proton transfer and elimination of ethanol to yield the carboxylic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzothiophene-2-carboxylic acid ethyl ester
- Dibenzothiophene-2-carbonyl benzoate
- Dibenzothiophene-2-carbonyl alkyl benzoate
Uniqueness
Dibenzothiophene-1-carboxylic acid ethyl ester is unique due to its specific position of the carboxyl group on the dibenzothiophene ring. This positional difference can influence its chemical reactivity and interactions, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
34724-71-5 |
---|---|
Molekularformel |
C15H12O2S |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
ethyl dibenzothiophene-1-carboxylate |
InChI |
InChI=1S/C15H12O2S/c1-2-17-15(16)11-7-5-9-13-14(11)10-6-3-4-8-12(10)18-13/h3-9H,2H2,1H3 |
InChI-Schlüssel |
DCLSBTLRGXLPDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3SC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.